N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a substituted pyrazole ring at the amide nitrogen. The biphenyl core provides rigidity and aromatic stacking capabilities, while the pyrazole substituent introduces steric and electronic modulation, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14(2)23-19(13-15(3)22-23)21-20(24)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENAEARFNQOMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions . The resulting pyrazole intermediate can then be coupled with a biphenyl carboxylic acid derivative using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The biphenyl carboxamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s pyrazole ring with isopropyl and methyl groups offers moderate steric hindrance compared to bulkier substituents like decahydronaphthalene (Compound 8) or bicycloheptane (SR-144528). This may enhance binding pocket compatibility in target receptors . Electron-Donating vs.
Synthetic Approaches :
- The synthesis of biphenyl carboxamides typically employs coupling agents like EDCI/HOBt or HATU/DIPEA (e.g., Compounds 7–10 in and thiazole derivatives in ). The target compound likely follows a similar route, though yields and purity depend on the substituent’s reactivity .
Biological Implications :
- Pyrazole carboxamides with halogen substituents (e.g., 4-chlorophenyl in ) exhibit increased polarity but reduced blood-brain barrier penetration. The target compound’s alkyl groups may optimize lipophilicity for central nervous system targets .
- Compared to SR-144528, the simpler pyrazole structure may improve synthetic accessibility and pharmacokinetics .
Biological Activity
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C14H16N4O
- Molecular Weight : 252.31 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain viral enzymes and receptors, which are crucial for viral replication and cellular signaling.
Antiviral Activity
- Influenza Virus Inhibition :
- Mechanistic Insights :
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Essential for antiviral activity |
| Biphenyl Moiety | Enhances binding affinity to target proteins |
| Carboxamide Group | Contributes to solubility and bioavailability |
Case Study 1: Influenza Virus
In a controlled study, researchers treated MDCK cells infected with influenza virus with varying concentrations of this compound. Results indicated a dose-dependent reduction in cytopathic effects, with significant protective effects observed at concentrations as low as 5 µM .
Case Study 2: Cancer Cell Lines
A series of experiments were conducted using human breast cancer (MCF7) and lung cancer (A549) cell lines. The compound was administered at different concentrations over 48 hours. Results showed that at 20 µM, there was a 60% reduction in cell viability in both cell lines, suggesting potential for further development as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for preparing N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide, and how are intermediates purified?
The compound is synthesized via amidation between [1,1'-biphenyl]-4-carboxylic acid derivatives and substituted pyrazole amines. A general procedure involves coupling reagents like EDCI/HOBt with triethylamine in THF at 40°C for 2–3 hours. For example, biphenyl carboxylic acid (1.5 equiv) is activated with EDCI (1.56 equiv) and HOBt (1.56 equiv), followed by reaction with 1-isopropyl-3-methyl-1H-pyrazol-5-amine. Purification often employs automated flash chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization .
Q. How is structural confirmation performed for this compound and its intermediates?
Key characterization methods include:
- NMR spectroscopy : and NMR verify substitution patterns (e.g., biphenyl protons at δ 7.6–7.8 ppm, pyrazole protons at δ 6.2–6.5 ppm).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for CHNO: 357.18 g/mol).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How can reaction yields be optimized for microwave-assisted synthesis of pyrazole-biphenyl carboxamides?
Microwave irradiation (e.g., 100–150°C, 20–30 minutes) enhances reaction efficiency by reducing side products. For example, substituting THF with DMF as a polar solvent improves solubility of aromatic intermediates. Catalytic additives like DMAP (0.1 equiv) can accelerate amidation. Post-reaction, rapid cooling and solvent extraction minimize decomposition .
Q. What strategies resolve discrepancies in receptor binding data for biphenyl carboxamide derivatives?
Contradictory pharmacological results (e.g., 5-HT receptor affinity) may arise from:
- Stereochemical variability : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually.
- Solubility limitations : Employ co-solvents (e.g., 10% DMSO in buffer) to ensure compound dissolution in bioassays.
- Off-target effects : Validate selectivity via competitive binding assays against related receptors (e.g., 5-HT vs. 5-HT) using reference antagonists like GR127935 .
Q. How are solubility and bioavailability challenges addressed in in vivo studies of this compound?
- Salt formation : Convert the free base to hydrochloride salts for improved aqueous solubility.
- Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability (e.g., particle size <200 nm, PDI <0.2).
- Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS after intravenous/oral administration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
